Cas no 929-77-1 (Methyl behenate)

Methyl behenate (methyl docosanoate) is a long-chain fatty acid methyl ester derived from behenic acid, with the chemical formula C₂₃H₄₆O₂. It is a white, waxy solid at room temperature, characterized by its high melting point and stability. This compound is widely utilized as a reference standard in gas chromatography due to its well-defined retention properties. It also serves as an intermediate in the synthesis of surfactants, lubricants, and emollients. Methyl behenate exhibits low volatility and excellent oxidative stability, making it suitable for high-temperature applications. Its biocompatibility and non-toxic nature further support its use in cosmetic and pharmaceutical formulations.
Methyl behenate structure
Methyl behenate structure
Product Name:Methyl behenate
CAS No:929-77-1
MF:C23H46O2
MW:354.610147953033
MDL:MFCD00009347
CID:807583
PubChem ID:87564644
Update Time:2025-06-14

Methyl behenate Chemical and Physical Properties

Names and Identifiers

    • Docosanoic acid, methylester
    • Methyl behenate
    • BEHENIC ACID METHYLESTER(RG)
    • Methyl docosanoate
    • Methyl docosanoate (Methyl behenate)
    • BEHENIC ACID METHYL ESTER
    • Methyl n-docosanoate
    • NSC 158426
    • Docosanoic Acid Methyl Ester
    • Docosanoic acid, methyl ester
    • BEHENIC ACID, METHYL ESTER
    • Benenic acid methyl ester
    • QSQLTHHMFHEFIY-UHFFFAOYSA-N
    • 04KBO9R771
    • Methyl behenate, 99%, analytical standard for GC
    • Behenic Methyl Ester
    • Kemester 9022
    • docosanoic acid methyl
    • Docosanoic acid-methyl ester
    • n-Docosanoic aci
    • Kemester 9027-90
    • MDL: MFCD00009347
    • Inchi: 1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3
    • InChI Key: QSQLTHHMFHEFIY-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCCCCCCCCCCCCCC)OC

Computed Properties

  • Exact Mass: 354.35000
  • Monoisotopic Mass: 354.35
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 21
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.2
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White waxy solid.
  • Density: 0.861±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 54-56 °C (lit.)
  • Boiling Point: 393°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.4339 (589.3 nm 60 ºC)
  • Solubility: Insuluble (3.9E-5 g/L) (25 ºC),
  • PSA: 26.30000
  • LogP: 7.98130
  • Merck: 1023
  • Solubility: It can be dissolved in ether and diethyl ether. Insoluble in water.
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl behenate Security Information

  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H320
  • Warning Statement: P264-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Safety Instruction: 24/25
  • Storage Condition:2-8°C

Methyl behenate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Methyl behenate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M107375-500mg
Methyl behenate
929-77-1
500mg
¥440.90 2023-09-02
Fluorochem
046735-100g
Methyl behenate
929-77-1 90%
100g
£176.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032589-500mg
Methyl behenate
929-77-1
500mg
¥422 2024-05-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S31797-1g
Methyl behenate
929-77-1 ≥98%
1g
¥700.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B25324-100mg
Methyl behenate
929-77-1 ,GC≥99%
100mg
¥300.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B25324-1g
Methyl behenate
929-77-1 ,GC≥99%
1g
¥900.00 2022-01-07
BAI LING WEI Technology Co., Ltd.
265466-1G
Methyl behenate, 98%
929-77-1 98%
1G
¥ 728 2022-04-26
BAI LING WEI Technology Co., Ltd.
265466-5G
Methyl behenate, 98%
929-77-1 98%
5G
¥ 2287 2022-04-26
TRC
D678860-1g
Docosanoic Acid Methyl Ester
929-77-1
1g
$ 131.00 2023-09-07
TRC
D678860-5g
Docosanoic Acid Methyl Ester
929-77-1
5g
$ 241.00 2023-09-07

Methyl behenate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Reference
Polyamide compositions with improved thermo-oxidative, anti-bacterial, light- or energy active properties and method for producing same
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride ,  2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine Solvents: Dichloromethane
Reference
Hydrogenation catalyzed by palladium or rhodium chlorides in the presence of TDA-1
Villemin, Didier; Letulle, Marguerite, Synthetic Communications, 1989, 19(16), 2833-9

Production Method 3

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ,  Selenium ;  3 h, 65 °C
Reference
Role of oxygen defects in basicity of Se doped ZnO nanocatalyst for enhanced triglyceride transesterification in biodiesel production
Rao, A. V. R. Krishna; Dudhe, Premansh; Chelvam, Venkatesh, Catalysis Communications, 2021, 149,

Production Method 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, reflux
Reference
Long-chain syn-1-phenylalkane-1,3-diyl diacetates, related phenylalkane derivatives, and sec-alcohols, all possessing dominantly iso-branched chain termini, and 2/3-methyl-branched fatty acids from Primula veris L. (Primulaceae) wax
Radulovic, Niko S.; Zivkovic Stosic, Milena Z., Phytochemistry (Elsevier), 2021, 186,

Production Method 5

Reaction Conditions
Reference
Improved protocol toward 1,3,4-oxadiazole-2(3H)-thiones and scale-up synthesis in the presence of SDS as a Micelle promoted catalyst
Yildirim, Ayhan, Acta Chimica Slovenica, 2015, 62(2), 473-478

Production Method 6

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1-hexadecyl-3-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[ph… ;  3 h, 90 °C
Reference
Method for preparing fatty acid alkyl ester using long chain alkyl sulfonic acid functionalized heteropoly acid salt as catalyst
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Boron trifluoride
Reference
Novel long-chain anteiso-alkanes and anteiso-alkanoic acids in Antarctic rocks colonized by living and fossil cryptoendolithic microorganisms
Matsumoto, Genki I.; Friedmann, E. Imre; Watanuki, Kunihiko; Ocampo-Friedmann, Roseli, Journal of Chromatography, 1992, 598(2), 266-76

Production Method 8

Reaction Conditions
Reference
Capillary gas chromatography-mass spectrometry of unusual and very long-chain fatty acids from soil oligotrophic bacteria
Rezanka, T.; Zlatkin, I. V.; Viden, I.; Slabova, O. I.; Nikitin, D. I., Journal of Chromatography, 1991, 558(1), 215-21

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure
Caruso, U.; Fowler, B.; Erceg, M.; Romano, C., Journal of Chromatography, 1991, 562(1-2), 147-52

Production Method 10

Reaction Conditions
1.1 Reagents: Boron trifluoride Solvents: Methanol
Reference
Occurrence of cis-6-hexadecenoic acid and other unusual monounsaturated fatty acids in the lipids of oceanic particulate matter
Nichols, Peter D.; Volkman, John K.; Everitt, David A., Oceanologica Acta, 1989, 12(4), 393-403

Production Method 11

Reaction Conditions
1.1 Catalysts: Boron trifluoride Solvents: Methanol ;  4 min, rt → 150 °C; 10 min, 20 bar, 150 °C; 10 min, 150 °C → 50 °C
Reference
High-Throughput Experimentation Platform: Parallel Microwave Chemistry in HPLC/GC Vials
Damm, Markus; Kappe, C. Oliver, Journal of Combinatorial Chemistry, 2009, 11(3), 460-468

Production Method 12

Reaction Conditions
1.1 Catalysts: Diiron nonacarbonyl ;  1 h, 180 °C
Reference
Methylation of Aliphatic and Aromatic Carboxylic Acids with Dimethyl Carbonate under the Influence of Manganese and Iron Carbonyls
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of General Chemistry, 2018, 88(1), 15-19

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux
Reference
Bioactive polyester and polyolefin molding compositions and articles
, Germany, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Triethylamine ;  5 h, 160 °C
Reference
Methylation of mono- and dicarboxylic acids with dimethyl carbonate catalyzed with binder-free zeolite NaY
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Konovalova, Yu. S.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2017, 53(2), 163-168

Production Method 15

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Phosphinic acid Solvents: Water ;  rt → 130 °C; 2 h, 130 °C; 130 °C → 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized, 80 °C
Reference
Branched polymeric esterified glycerylated alkyl glycosides emulsifiers with good emulsification effect
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
Reference
Pitch problems in making Japanese papers. III. Separation and identification of acidic components and their contribution to speck formation
Su, Yu Chang; Tachibana, Sanro; Sumimoto, Massashi, Journal of the Faculty of Agriculture, 1992, 37(1), 93-104

Production Method 17

Reaction Conditions
Reference
Analysis for anthropogenic and biogenic lipids in the aerosol of a coastal area in East Mediterranean Sea
Stephanou, Euripides G., Fresenius' Journal of Analytical Chemistry, 1991, 339(10), 780-4

Production Method 18

Reaction Conditions
Reference
GC/FTIR analysis of fatty acid methyl esters
Doumenq, P.; Guiliano, M.; Bertrand, J. C.; Mille, G., Applied Spectroscopy, 1990, 44(8), 1355-9

Production Method 19

Reaction Conditions
Reference
Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry
Rohwedder, William K.; Duval, Sandra M.; Wolf, Darhal J.; Emken, Edward A., Lipids, 1990, 25(7), 401-5

Production Method 20

Reaction Conditions
Reference
Gas chromatographic analysis and gas chromatographic-mass spectrometric identification of components in the cyclohexane-extractable fraction from contaminated sediment samples
Remberger, Mikael; Hynning, Aake; Neilson, Alasdair H., Journal of Chromatography, 1990, 508(1), 159-78

Methyl behenate Raw materials

Methyl behenate Preparation Products

Methyl behenate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:929-77-1)Methyl behenate(C22:0)
Order Number:LE10128
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:02
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Methyl behenate

Comprehensive Guide to Methyl Behenate (CAS No. 929-77-1): Properties, Applications, and Industry Trends

Methyl behenate (CAS No. 929-77-1), also known as methyl docosanoate, is a fatty acid methyl ester derived from behenic acid. This compound has garnered significant attention in industries ranging from cosmetics to biofuels due to its unique chemical properties and sustainability profile. With the growing demand for eco-friendly alternatives, methyl behenate is increasingly being explored as a bio-based lubricant, emollient, and surfactant precursor. Its high melting point (≈53°C) and stability make it ideal for formulations requiring thermal resistance.

In the cosmetics sector, Methyl behenate is valued for its skin-conditioning properties. As consumers shift toward clean beauty and natural ingredients, this ester is often incorporated into moisturizers, lipsticks, and hair care products. Its non-greasy texture and compatibility with other lipids align with trends like vegan formulations and sustainable packaging. Recent studies also highlight its potential as a drug delivery enhancer in topical pharmaceuticals, addressing queries like "How do fatty acid esters improve transdermal absorption?"

The industrial applications of CAS No. 929-77-1 extend to biofuel research, where it serves as a model compound for optimizing biodiesel production. Engineers frequently search for "high-melting-point biodiesel additives" to improve cold-flow properties—a niche where methyl behenate excels. Additionally, its low toxicity and biodegradability meet stringent REACH and EPA regulations, making it a candidate for green chemistry initiatives.

From a technical standpoint, methyl docosanoate exhibits a molecular weight of 354.6 g/mol and a boiling point of ~245°C at 1 mmHg. These characteristics are critical for researchers investigating "phase-change materials (PCMs)" for thermal energy storage—a hot topic in renewable energy circles. The compound’s crystalline structure also sparks interest in nanomaterial synthesis, particularly for creating hydrophobic coatings.

Market analysts note rising demand for Methyl behenate in Asia-Pacific regions, driven by expansions in personal care and bio-lubricant sectors. FAQs such as "Is methyl behenate palm oil-derived?" reflect ethical sourcing concerns, prompting manufacturers to disclose non-GMO and RSPO-certified supply chains. Innovations like enzymatic esterification further enhance its carbon footprint credentials, aligning with SDG goals.

Quality control protocols for CAS 929-77-1 emphasize HPLC purity testing (>98%) and peroxide value monitoring—key details for compliance with ISO standards. As regulatory frameworks evolve, documentation addressing "Is methyl behenate food-grade?" becomes vital for food-contact applications like release agents in baking molds.

In academia, methyl behenate is frequently referenced in studies comparing saturated vs. unsaturated ester performance. Its role in quorum sensing inhibition (a mechanism to combat biofilm formation) is another emerging research avenue, responding to searches like "natural antimicrobial additives."

To summarize, Methyl behenate (CAS No. 929-77-1) bridges multiple cutting-edge applications while addressing sustainability demands. Whether formulating eco-conscious cosmetics or engineering next-gen biofuels, this versatile compound continues to redefine industry benchmarks through innovation and environmental stewardship.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929-77-1)Methyl behenate(C22:0)
LE10128
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email